molecular formula C9H13F2N3 B13198797 1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine

1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13198797
M. Wt: 201.22 g/mol
InChI Key: DIBNKGVHBSDNNT-UHFFFAOYSA-N
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Description

1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine is a synthetic compound characterized by its unique chemical structure, which includes a difluorocyclobutyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Difluorocyclobutyl Intermediate: The difluorocyclobutyl group is synthesized through a series of reactions involving fluorination and cyclization of appropriate starting materials.

    Attachment to the Pyrazole Ring: The difluorocyclobutyl intermediate is then coupled with a pyrazole derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

    Final Modifications: The resulting compound undergoes further modifications to introduce the methyl group at the desired position on the pyrazole ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the difluorocyclobutyl group are replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for the development of new materials and chemical entities.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its biological activity and potential therapeutic applications.

    Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate specific biological pathways, making it a candidate for drug development.

    Industry: In industrial applications, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to particular proteins or enzymes, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in biological or pharmacological research.

Comparison with Similar Compounds

1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-4-amine: This compound has a similar structure but differs in the position of the methyl group on the pyrazole ring.

    1-[(3,3-Difluorocyclobutyl)methyl]-N-methylmethanamine: This compound features a different functional group attached to the difluorocyclobutyl group.

    (3,3-Difluorocyclobutyl)methanol: This compound lacks the pyrazole ring and has a hydroxyl group instead.

Properties

Molecular Formula

C9H13F2N3

Molecular Weight

201.22 g/mol

IUPAC Name

1-[(3,3-difluorocyclobutyl)methyl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C9H13F2N3/c1-6-2-8(12)13-14(6)5-7-3-9(10,11)4-7/h2,7H,3-5H2,1H3,(H2,12,13)

InChI Key

DIBNKGVHBSDNNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2CC(C2)(F)F)N

Origin of Product

United States

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